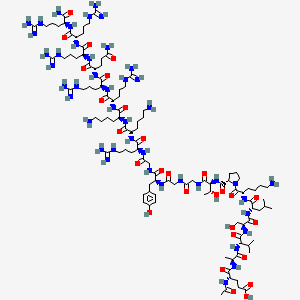
PACAP (1-38), human, ovine, rat TFA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PACAP (1-38), human, ovine, rat TFA is a neuropeptide with 38 amino acid residues. PACAP (1-38) binds to PACAP type I receptor, PACAP type II receptor VIP1, and PACAP type II receptor VIP2 with IC50s of 4 nM, 2 nM, and 1 nM, respectively.
Aplicaciones Científicas De Investigación
Neuroprotective Role in Ischemia and Neural Injury
PACAP has demonstrated significant neuroprotective effects in various models of ischemia and neural injury. It has been shown to suppress neuronal cell death and decrease infarct volume after ischemia in rodents. Studies using PACAP gene-deficient mice have also highlighted the crucial role of endogenous PACAP in neuroprotection, suggesting that PACAP could extend the therapeutic window for ischemia-related treatments, such as stroke (Ohtaki et al., 2008).
Effects in Central and Peripheral Nerve Injuries
Research has also uncovered the neuroprotective potential of PACAP in models of traumatic nerve injuries. PACAP's expression and its specific PAC1 receptor are elevated in various parts of the central and peripheral nervous system after traumatic injuries. Exogenous PACAP treatment has shown protective effects in different models of brain injury, optic nerve trauma, and facial nerve injuries, highlighting its critical function in neuronal regeneration and its potential as a therapeutic agent in nervous system injuries (Tamas et al., 2012).
Protective Effects Against Neurotoxic Agents
PACAP's protective actions extend to defending against various neurotoxic agents. It activates several protective pathways, mainly through its specific PAC1 receptor, demonstrating potent neuroprotective actions both in vitro and in vivo against neurotoxic compounds like 6-OHDA, MPTP, and glutamate. This broad spectrum of neuroprotection provides a strong foundation for PACAP's role in the endogenous neuroprotective machinery and its potential therapeutic use as a neuroprotective factor (Reglodi et al., 2018).
PACAP in Neurodegenerative Disease Models
PACAP has shown promise in models of neurodegenerative diseases, such as Parkinson's disease, Huntington's chorea, and Alzheimer's disease. It offers a novel therapeutic approach for the treatment of these diseases by inhibiting pathological processes and alleviating clinical symptoms, suggesting its potential as a valuable therapeutic agent in combating neurodegeneration (Yang et al., 2015).
Propiedades
Nombre del producto |
PACAP (1-38), human, ovine, rat TFA |
|---|---|
Fórmula molecular |
C₂₀₃H₃₃₁N₆₃O₅₃S.C₂HF₃O₂ |
Peso molecular |
4648.28 |
Secuencia |
One Letter Code: HSDGIFTDSYSRYRKQMAVKKYLAAVLGKRYKQRVKNK-NH2 |
Sinónimo |
Pituitary Adenylate Cyclase Activating Polypeptide 38 (TFA) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



